molecular formula C13H19NO4S B11160626 2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide

2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide

Cat. No.: B11160626
M. Wt: 285.36 g/mol
InChI Key: HJWLOGJUSWYLCP-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of a benzamide derivative with a suitable sulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while nitration of the benzamide core can produce nitrobenzamide derivatives.

Scientific Research Applications

2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzamide core may also interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methoxyethyl)sulfonyl]-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, solubility, or specificity in certain applications.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-(2-methoxyethylsulfonyl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H19NO4S/c1-10(2)14-13(15)11-6-4-5-7-12(11)19(16,17)9-8-18-3/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

HJWLOGJUSWYLCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)CCOC

Origin of Product

United States

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